3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Description
3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position of the benzamide ring and a 2-methoxyphenethyl substituent on the amide nitrogen. The methoxy group at the ortho position of the phenethyl moiety distinguishes it from analogs with para-substituted methoxy groups.
Properties
IUPAC Name |
3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-3-2-5-12(15)9-10-18-16(19)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJCFWNQMGUAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-(2-methoxyphenyl)ethylamine.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmaceutical Applications
This compound has shown potential in drug development, particularly targeting neurological disorders. The presence of the fluorine atom enhances its interaction with biological targets, making it valuable for receptor-ligand binding studies. Research indicates that modifications in the compound's structure can significantly impact its efficacy and potency against specific receptors.
Neurological Disorders
- Receptor Interaction : Studies have focused on the compound's interaction with serotonin receptors, particularly the 5-HT1A receptor, which is crucial in treating anxiety and depression . The binding affinity of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide to these receptors suggests its potential as a therapeutic agent.
Anticancer Activity
- Inhibition of Kinase Activity : Research on related benzamide derivatives has demonstrated moderate to high potency against various cancer cell lines. For instance, certain derivatives have shown significant inhibition of RET kinase activity, which is essential for cancer cell proliferation . The methoxyphenyl group enhances cytotoxic activity against specific cancer types.
Chemical Research Applications
The compound is also utilized in chemical research as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and reduction processes.
Synthesis Techniques
- Ultrasonic Irradiation : The synthesis of benzamides, including this compound, can be achieved through direct condensation methods under ultrasonic irradiation. This approach offers a green and efficient pathway for preparing benzamide derivatives.
Case Study 1: Dopamine D4 Receptor Affinity
A study evaluated a series of benzamide derivatives, including this compound, focusing on their affinity for dopamine receptors. The findings revealed that structural modifications significantly impacted receptor selectivity, with some compounds demonstrating high selectivity ratios for the D4 receptor over D2 receptors .
Case Study 2: Anticancer Activity
In another investigation, the anticancer properties of various benzamide derivatives were assessed against RET kinase. The results indicated that specific modifications led to significant growth inhibition in cancer cell lines driven by RET mutations .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, biological targets, and activities of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide and related compounds:
Key Structural and Pharmacological Differences
Substituent Position and Receptor Binding: The ortho-methoxy group in this compound may sterically hinder interactions with flat receptor binding sites compared to para-methoxy analogs like [125I]PIMBA, which show high sigma receptor affinity . Fluorine vs.
Biological Target Specificity :
- 5-HT1A Receptor Ligands : S 14506 and p-MPPF demonstrate that fluorobenzamides with piperazine/piperidinyl groups exhibit agonist or antagonist activity, respectively. The absence of such rings in the target compound may limit 5-HT1A interactions .
- Sigma Receptor Affinity : The 2-methoxyphenethyl group resembles sigma receptor ligands like [125I]PIMBA, but without iodine or a piperidinyl group, binding affinity may differ .
Solubility: The lack of ionizable groups (e.g., hydroxy in ’s 2-hydroxy-N-[3-[2-(2-methoxyphenyl)ethoxy]phenyl]benzamide) may reduce aqueous solubility, necessitating formulation adjustments .
Therapeutic Applications :
- Antiparasitic vs. CNS Targets : Nitazoxanide’s nitro-thiazole group enables antiparasitic activity, while the target compound’s fluorobenzamide structure aligns more with neuroreceptor modulation .
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) use hydrazide intermediates or trifluoroacetic acid-mediated condensations, suggesting feasible pathways for synthesizing the target compound .
- Cytotoxicity and Selectivity : Fluorinated benzamides like AB5A (Ki = 7.4 nM for SERT) demonstrate that small structural changes (e.g., methoxy position) significantly alter binding affinities and therapeutic windows .
- Diagnostic Potential: Sigma receptor ligands ([125I]PIMBA) highlight fluorobenzamides’ utility in tumor imaging, though substitution patterns dictate specificity .
Biological Activity
3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated aromatic system, which is known to enhance biological activity through increased binding affinity to various biological targets. The presence of the methoxyphenyl group may also contribute to its lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom in the compound can enhance binding properties, while the methoxy groups may facilitate hydrogen bonding, influencing the activity of target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, which may lead to alterations in signaling pathways associated with mood disorders and neurodegenerative diseases.
Biological Activity Studies
Numerous studies have investigated the biological activities of this compound. Below are summarized findings from key research:
Table 1: Biological Activity Summary
Case Studies
- Serotonin Receptor Interactions : Research has indicated that compounds similar to this compound exhibit significant binding to serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for understanding its potential effects on mood regulation and anxiety disorders .
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves modulation of signaling pathways that control cell growth and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of this compound indicates that modifications to the methoxy group and the ethyl linker can significantly influence its biological properties. Compounds with different substitutions have been synthesized to optimize their pharmacological profiles.
Table 2: SAR Analysis
| Compound Variant | Modification | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| A | No modification | 100 | Low activity |
| B | -OCH3 addition | 30 | Moderate activity |
| C | -F substitution | 15 | High activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
